molecular formula C18H20NOBr B194855 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide CAS No. 37743-18-3

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide

Cat. No. B194855
CAS RN: 37743-18-3
M. Wt: 346.3 g/mol
InChI Key: QJPXLCQSAFQCBD-UHFFFAOYSA-M
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Description

“3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide” is a chemical compound with the molecular formula C18H20NO.Br and a molecular weight of 346.27 . It is also known by other names such as Dihydro-N,N-dimethyl-3,3-diphenyl-2 (3H)-furaniminium bromide .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring substituted with two phenyl groups and a dimethylammonium group . The InChI key for this compound is QJPXLCQSAFQCBD-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It has a melting point of 174.2-177.4 °C, a density of 1.3296 (rough estimate), and a vapor pressure of 0.002-0.007Pa at 20-25℃ . It is highly soluble in water, with a solubility of >500 g/L at 20°C .

Scientific Research Applications

Spectroscopic Studies

  • Application in Spectroscopy: 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide and its derivatives have been used in spectroscopic studies, particularly in NMR spectroscopy. Ylides generated from similar compounds have provided insights into the mechanisms of rearrangements and shifts in ylide intermediates, contributing to a deeper understanding of chemical reactions and structures (Zdrojewski & Jończyk, 1998).

Cyclization Reactions

  • Role in Base Catalyzed Intramolecular Cyclization: This compound and related ammonium salts are used in base-catalyzed intramolecular cyclization reactions. They play a crucial role in the formation of complex organic structures, which can be valuable in synthesizing a wide range of organic compounds (Chukhajian et al., 2008).

Antibacterial Effects

  • Antibacterial Properties: Certain quaternary ammonium compounds, similar to 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide, have been studied for their antibacterial effects. For instance, studies on dimethylaminododecyl methacrylate have shown its potential in inhibiting dental plaque and affecting biofilm viability (Zhou et al., 2019).

Asymmetric Synthesis

  • Use in Asymmetric Synthesis: The compound is relevant in the phase-transfer catalyzed asymmetric synthesis of amino acids. It demonstrates the impact of different counter-anions on the final enantioselectivity of the reaction, which is crucial in the field of asymmetric synthesis and the production of chiral compounds (Chinchilla et al., 2004).

Polymers and Nanoparticles

  • Synthesis of Polymers and Nanoparticles: The compound's structural derivatives have been used in synthesizing polymers and nanoparticles. For instance, studies involving similar compounds have explored the synthesis of iron oxide nanoparticles with potential biomedical applications (Maleki et al., 2012).

Electrochemical Studies

  • Electrochemical Applications: In electrochemical studies, derivatives of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide are used to investigate electrochemical fluorescence switching. These studies are crucial for understanding the electrochemical properties of organic compounds and their potential applications in sensors and other electronic devices (Seo et al., 2014).

Safety And Hazards

This compound is classified as an irritant and has several hazard statements including H318 (causes serious eye damage), H302 (harmful if swallowed), H341 (suspected of causing genetic defects), H411 (toxic to aquatic life with long-lasting effects), and H317 (may cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3,3-diphenyloxolan-2-ylidene)-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPXLCQSAFQCBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958777
Record name 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide
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Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide

CAS RN

37743-18-3
Record name Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide
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Record name (Dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide
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Record name 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide
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Record name (dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide
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Synthesis routes and methods I

Procedure details

In 100 mL of water were suspended 8 g (90 mmol) of a 50% aqueous solution of dimethylamine and 18 g (170 mmol) of sodium carbonate, followed by cooling to 0 to 5° C. A solution obtained by dissolving 23 g (68 mmol) of the 4-bromo-2,2-diphenylbutyric chloride mentioned above in 100 mL of toluene was then added dropwise. After stirring for 2 hours, the water layer taken out from the reaction mixture was washed with toluene. The resulting water layer was extracted with chloroform. The extract was washed with water and then dried. The residue obtained by concentrating the solvent under reduced pressure was crystallized from methyl isobutyl ketone, whereby 11 g (yield: 46.8%) of dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide was obtained.
[Compound]
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Synthesis routes and methods II

Procedure details

To a solution of dimethylamine (2M in THF, 50 mL) and saturated aqueous Na2CO3 (100 mL) was added dropwise a solution of compound (E) in toluene (100 mL), prepared as described above, at 0° C. The resulting mixture was allowed to stir for 12 hours. The mixture was extracted with toluene (1×30 mL) and chloroform (3×100 mL). The combined extracts were washed with water (1×30 mL), dried over K2CO3. After evaporation to dryness and crystallization with methyl isobutyl ketone, the desired product (F) dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide was obtained in 53% yield.
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50 mL
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Synthesis routes and methods III

Procedure details

To a suspension of 4-bromo-2,2-diphenylbutyric acid from Step A (227 g, 0.70 mol) in CHCl3 (1500 ml) was added dropwise SOCl2 (160 ml). This mixture was refluxed for 4 hrs and allowed to cool, and the solvent was removed in vacuo. The crude 4-bromo-2,2-diphenylbutyroyl chloride (227 g, 93%) was used without further purification. To a solution of dimethylamine (54 g, 0.12 mol) and Na2CO3 (25.4 g, 0.24 mol) in H2O (100 ml) was added dropwise a solution of 4-bromo-2,2-diphenylbutyroyl chloride (33.8 g, 0.1 mol) in toluene (100 ml), while the temperature was maintained between 0 and 5° C. The mixture was stirred for an additional 2 hrs and extracted with CHCl3. The organic layer was dried (MgSO4) and the solvent was removed in vacuo. The residue was crystallized from i-BuCOMc to give pure dimethyl-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide. (17.3 g, 50%): mp 181-182°: UV max (95% EtOH) 255 nm (540) and 261 (425); IR (KBr) 1675-1680 cm−1 (C═N); NMR (CDCl3) δ3.03 (s, 3), 3.50 (t, 2), 3.8 (s, 3), 4.89 (t, 2), and 7.51 ppm (s, 10).
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227 g
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1500 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Reactant of Route 2
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Reactant of Route 3
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Reactant of Route 4
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Reactant of Route 5
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Reactant of Route 6
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide

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